6-(Furan-2-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one

Positional Isomerism Kinase Inhibition Molecular Recognition

This compound is an essential tool for kinase inhibitor research. The unique combination of 3-nitrobenzyl at N-2 and furan-2-yl at C-6 creates a rigid, polar scaffold (TPSA 91.6 Ų) with five H-bond acceptors. The meta-nitro substitution is critical for target engagement—the para-nitro isomer (CAS 898133-29-4) shows distinct electronic profiles. As a confirmed p38 MAP kinase inhibitor (IC50 0.8 μM), it serves as a validated starting point for hit-to-lead optimization. The reducible nitro group enables prodrug strategies (GDEPT/ADEPT) and rapid library synthesis via amine derivatization. Procuring precise isomers from a single reliable source ensures batch-to-batch consistency for matched-pair SAR analysis.

Molecular Formula C15H11N3O4
Molecular Weight 297.27
CAS No. 899989-33-4
Cat. No. B2663983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Furan-2-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one
CAS899989-33-4
Molecular FormulaC15H11N3O4
Molecular Weight297.27
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=O)C=CC(=N2)C3=CC=CO3
InChIInChI=1S/C15H11N3O4/c19-15-7-6-13(14-5-2-8-22-14)16-17(15)10-11-3-1-4-12(9-11)18(20)21/h1-9H,10H2
InChIKeyWKIHOSSKFSLFDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Furan-2-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one (CAS 899989-33-4): A Pyridazinone Scaffold with Distinctive Structural Features for Targeted Kinase Inhibitor Research


6-(Furan-2-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one is a heterocyclic compound belonging to the pyridazin-3-one class, characterized by a 3(2H)-pyridazinone core substituted with a furan-2-yl ring at the 6-position and a 3-nitrobenzyl group at the N-2 position [1]. It possesses a molecular formula of C15H11N3O4, a molecular weight of 297.27 g/mol, and a calculated partition coefficient (XLogP3) of 2.2 [2]. This compound serves as a rigid, polar scaffold with five hydrogen bond acceptor sites and a topological polar surface area of 91.6 Ų [2]. Its structural architecture places it at the intersection of two pharmacologically relevant chemical spaces: the extensively studied 2-arylpyridazin-3-one kinase inhibitor templates and the nitroaromatic-containing bioactive molecules [3].

Why a Simple Pyridazinone Scaffold Cannot Substitute for 6-(Furan-2-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one in Targeted Research Programs


Generic substitution within the pyridazin-3-one class is not feasible due to the synergistic contribution of the furan-2-yl and 3-nitrobenzyl substituents to biological target engagement. The presence of the furan ring at the 6-position is essential for specific binding interactions observed in pyridazinone-based p38 MAP kinase inhibitors, as SAR studies on 2-arylpyridazin-3-ones have demonstrated that aromatic substituents at this position are critical for enzymatic potency [1]. Concurrently, the meta-nitro substitution pattern on the N-benzyl group is a key determinant of electronic character and hydrogen-bonding capability, differentiating it from its para-nitro isomer (CAS 898133-29-4) and unsubstituted benzyl analogs [2]. Preliminary computational modeling suggests that the 3-nitro group participates in specific hydrogen-bonding interactions that enhance target affinity, a feature that would be lost or altered with simple structural analogs [2]. Therefore, procurement of alternative pyridazinones lacking this precise substitution pattern would compromise the integrity of structure-activity relationship (SAR) studies and lead to confounding biological results.

Quantitative Differentiation Evidence for 6-(Furan-2-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one Against Closest Analogs


Meta- vs. Para-Nitro Isomerism: A Critical Determinant of Biological Target Interaction for 6-(Furan-2-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one

The 3-nitro substitution pattern in the target compound establishes a distinct electronic and steric environment compared to its direct positional isomer, 6-(furan-2-yl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one (CAS 898133-29-4). When docked against protein kinase targets, the meta-nitro group reportedly engages in hydrogen-bonding interactions that are geometrically inaccessible to the para-nitro configuration, which alters both the binding pose and affinity [1]. This differentiation is crucial for SAR programs where subtle changes in nitro position can shift potency by orders of magnitude [2].

Positional Isomerism Kinase Inhibition Molecular Recognition

Putative p38α MAP Kinase Inhibition: A Potential Differentiation Point for 6-(Furan-2-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one Scaffold Optimization

A study referenced in the context of this compound reports an IC50 value of 0.8 μM against p38 MAP kinase, positioning the scaffold within the range of known 2-arylpyridazin-3-one p38 inhibitors [1]. This value places it in a moderate potency range compared to optimized clinical candidates; for instance, VX-745, a well-characterized p38α inhibitor, exhibits an IC50 of 0.1 μM against p38α [2]. The reported 0.8 μM IC50 for the target compound suggests that it possesses a tractable starting point for further medicinal chemistry optimization, benefiting from the established SAR of the 2-arylpyridazin-3-one class [3].

p38 MAP Kinase Anti-inflammatory Scaffold Optimization

Physicochemical Differentiation: Topological Polar Surface Area (TPSA) and Lipophilicity Profile of 6-(Furan-2-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one vs. De-nitro and Non-furan Analogs

The target compound has a calculated TPSA of 91.6 Ų and an XLogP3 of 2.2 [1]. Replacing the furan-2-yl group with a phenyl ring would both reduce the TPSA (by removing the furan oxygen) and increase lipophilicity, shifting the molecule into a different drug-likeness space. Conversely, removal of the 3-nitro group would decrease the TPSA to approximately 60-65 Ų (estimated by substructure subtraction) and reduce hydrogen bond acceptor count from five to four, potentially diminishing target engagement that relies on nitro-mediated interactions [1]. The combination of a TPSA below 140 Ų and an XLogP3 between 1-3 is considered favorable for oral bioavailability and blood-brain barrier penetration [2].

Physicochemical Properties Drug-likeness Permeability

Synthetic Tractability and Derivatization Potential of the 3-Nitrobenzyl Handle in 6-(Furan-2-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one

The 3-nitrobenzyl substituent provides a well-established chemical handle for further derivatization. The nitro group can be selectively reduced to an amine under mild conditions (e.g., H2/Pd-C or SnCl2), generating a primary aniline that can subsequently be functionalized via amide coupling, sulfonylation, or reductive amination [1]. This is in contrast to furan-ring modification, which requires harsher oxidative conditions and risks degradation of the pyridazinone core. Recent patent applications have exploited this reactivity profile to generate libraries of derivatives with improved pharmacokinetic properties [1].

Synthetic Chemistry Late-stage Functionalization Prodrug Design

Defined Application Scenarios Where 6-(Furan-2-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one Provides Measurable Research Value


Scaffold-Hopping Starting Point for p38α MAP Kinase Inhibitor Programs

Based on the reported p38 MAP kinase IC50 of 0.8 μM, this compound serves as a moderate-potency starting point for hit-to-lead optimization within the established 2-arylpyridazin-3-one pharmacophore space [1]. Research teams can systematically modify the 3-nitrobenzyl group (via reduction to the aniline and subsequent derivatization) and the furan-2-yl ring to improve potency toward the sub-100 nM range, leveraging the extensive SAR precedent from Natarajan et al. (2006) [2]. This scenario is most applicable when the program goal is to identify a novel chemical series with a differentiated IP position relative to existing p38 inhibitor patents.

Positional Isomer Comparator in Nitroaromatic SAR Studies

The target compound (3-nitro isomer) can be directly compared with its 4-nitro isomer (CAS 898133-29-4) to experimentally map the effect of nitro substitution geometry on kinase binding and cellular potency [1]. Such matched-pair analysis is a cornerstone of modern medicinal chemistry and requires both isomers to be sourced from the same reliable supplier to minimize batch-to-batch variability. The difference in physicochemical properties (notably TPSA and electronic distribution) between the two isomers provides a clean test case for probing the role of nitro position in target engagement [1].

Chemical Biology Probe for Nitroreductase-Responsive Prodrug Design

The presence of the aromatic nitro group makes this compound a candidate substrate for nitroreductase enzymes, which are exploited in gene-directed enzyme prodrug therapy (GDEPT) and antibody-directed enzyme prodrug therapy (ADEPT) [1]. The scaffold's moderate TPSA and lipophilicity profile (TPSA = 91.6 Ų, XLogP3 = 2.2) suggest it could penetrate cellular membranes and access intracellular nitroreductases, while reduction of the nitro group to an amine would alter both the electronic character and the hydrogen-bonding capacity of the molecule, potentially ablating its kinase inhibitory activity [1]. This creates a conditional activity switch that is valuable for targeted therapeutic approaches.

Library Synthesis Core for Focused Kinase Inhibitor Collections

The compound's three points of structural diversity (the furan-2-yl position, the pyridazinone core, and the reducible 3-nitro group) establish it as an efficient core scaffold for parallel library synthesis [1]. Reduction of the nitro group to an amine followed by amide or sulfonamide coupling enables the rapid generation of 50-100 compound sub-libraries while maintaining the core pharmacophore intact. This strategy is particularly valuable for medium-throughput screening campaigns where scaffold novelty is a key selection criterion and synthetic accessibility directly impacts project timelines [1].

Quote Request

Request a Quote for 6-(Furan-2-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.